Cas no 338452-89-4 (N-(4-amino-5-formylpyridin-2-yl)pivalamide)

N-(4-amino-5-formylpyridin-2-yl)pivalamide is a pyridine derivative featuring both amino and formyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The pivalamide moiety enhances stability, while the reactive aldehyde and amine groups facilitate further derivatization, such as condensation or cyclization reactions. This compound is particularly valuable in the synthesis of heterocyclic compounds, including potential drug candidates. Its well-defined structure and functional group compatibility make it suitable for precise modifications in medicinal chemistry and material science research. The product is typically supplied with high purity, ensuring reliable performance in synthetic workflows.
N-(4-amino-5-formylpyridin-2-yl)pivalamide structure
338452-89-4 structure
Product Name:N-(4-amino-5-formylpyridin-2-yl)pivalamide
CAS No:338452-89-4
MF:C11H15N3O2
MW:221.255702257156
CID:1093439
PubChem ID:72942698
Update Time:2025-06-13

N-(4-amino-5-formylpyridin-2-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-amino-5-formylpyridin-2-yl)pivalamide
    • N-(4-amino-5-formylpyridin-2-yl)-2,2-dimethylpropanamide
    • N-(4-amino-5-formyl-2-pyridyl)-2,2-dimethylpropionamide
    • SCHEMBL7119477
    • ZAFGCCUMVTVQDP-UHFFFAOYSA-N
    • 338452-89-4
    • Inchi: 1S/C11H15N3O2/c1-11(2,3)10(16)14-9-4-8(12)7(6-15)5-13-9/h4-6H,1-3H3,(H3,12,13,14,16)
    • InChI Key: ZAFGCCUMVTVQDP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C=C(C(C=O)=CN=1)N

Computed Properties

  • Exact Mass: 221.116426730g/mol
  • Monoisotopic Mass: 221.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 85.1Ų

N-(4-amino-5-formylpyridin-2-yl)pivalamide Pricemore >>

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Additional information on N-(4-amino-5-formylpyridin-2-yl)pivalamide

Comprehensive Overview of N-(4-amino-5-formylpyridin-2-yl)pivalamide (CAS No. 338452-89-4)

N-(4-amino-5-formylpyridin-2-yl)pivalamide (CAS No. 338452-89-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyridine backbone and pivalamide functional group, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural versatility and reactivity. The presence of both amino and formyl groups on the pyridine ring makes it a valuable building block for designing novel therapeutic agents.

In recent years, the demand for N-(4-amino-5-formylpyridin-2-yl)pivalamide has surged due to its role in developing small-molecule inhibitors and enzyme modulators. With the rise of personalized medicine and targeted therapies, this compound has become a focal point for scientists exploring treatments for metabolic disorders and inflammatory diseases. Its CAS No. 338452-89-4 is frequently searched in academic databases and chemical catalogs, reflecting its growing importance in modern research. Additionally, its stability under various conditions makes it a reliable candidate for high-throughput screening and combinatorial chemistry.

One of the most intriguing aspects of N-(4-amino-5-formylpyridin-2-yl)pivalamide is its potential synergy with AI-driven drug design. As computational methods like machine learning and molecular docking gain traction, this compound's structural features are being analyzed to predict its interactions with biological targets. This aligns with the broader trend of integrating cheminformatics and bioinformatics to accelerate drug development. Moreover, its relevance to green chemistry practices has been noted, as researchers seek sustainable synthesis routes to minimize environmental impact.

The compound's nomenclature, N-(4-amino-5-formylpyridin-2-yl)pivalamide, may seem complex, but each component reveals its functional attributes. The 4-amino and 5-formyl substituents enhance its reactivity, while the pivalamide group contributes to steric stability. Such detailed understanding is crucial for professionals in medicinal chemistry and pharmacology, who often search for CAS No. 338452-89-4 to access technical data sheets and safety information. Furthermore, its compatibility with HPLC and NMR techniques ensures accurate characterization in quality control processes.

As the scientific community continues to explore N-(4-amino-5-formylpyridin-2-yl)pivalamide, its applications extend beyond traditional pharmaceuticals. Recent studies highlight its utility in bioconjugation and proteomics, where it serves as a linker or labeling agent. This versatility resonates with the increasing focus on precision medicine and diagnostic tools. For instance, its formyl group can participate in Schiff base formation, enabling covalent attachment to biomolecules. Such properties are invaluable in developing next-generation therapeutics and imaging probes.

In conclusion, N-(4-amino-5-formylpyridin-2-yl)pivalamide (CAS No. 338452-89-4) represents a multifaceted compound with broad implications for life sciences and chemical research. Its integration into cutting-edge technologies like AI-assisted drug discovery and sustainable synthesis underscores its relevance in contemporary science. Whether you're a researcher, supplier, or enthusiast, understanding this compound's properties and applications is essential for staying at the forefront of innovation.

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